6,11-Dihydro-11-ethoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide
6,11-Dihydro-11-ethoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide
Brand Name:
Vulcanchem
CAS No.:
155444-02-3
VCID:
VC21133449
InChI:
InChI=1S/C16H17NO3S/c1-3-20-16-12-8-4-6-10-14(12)17(2)21(18,19)15-11-7-5-9-13(15)16/h4-11,16H,3H2,1-2H3
SMILES:
CCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C
Molecular Formula:
C16H17NO3S
Molecular Weight:
303.4 g/mol
6,11-Dihydro-11-ethoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide
CAS No.: 155444-02-3
Cat. No.: VC21133449
Molecular Formula: C16H17NO3S
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155444-02-3 |
|---|---|
| Molecular Formula | C16H17NO3S |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 11-ethoxy-6-methyl-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
| Standard InChI | InChI=1S/C16H17NO3S/c1-3-20-16-12-8-4-6-10-14(12)17(2)21(18,19)15-11-7-5-9-13(15)16/h4-11,16H,3H2,1-2H3 |
| Standard InChI Key | ZXDHGQTYNWRWJY-UHFFFAOYSA-N |
| SMILES | CCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C |
| Canonical SMILES | CCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator